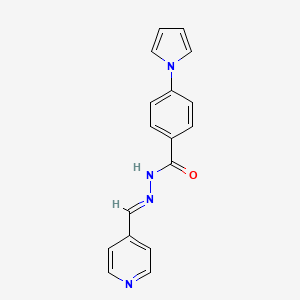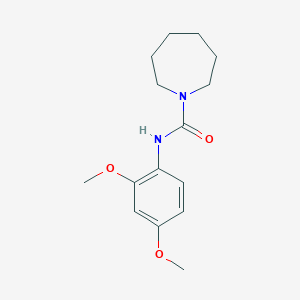![molecular formula C17H14N2O3S B5693934 N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5693934.png)
N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide, also known as NATTH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazide derivative and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide involves its binding to the active site of AChE, which prevents the enzyme from breaking down acetylcholine. This binding is believed to occur through the formation of hydrogen bonds between N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide and the amino acid residues in the active site of AChE.
Biochemical and Physiological Effects:
In addition to its ability to inhibit AChE, N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide has been found to exhibit a range of other biochemical and physiological effects. These include antioxidant activity, anti-inflammatory activity, and the ability to modulate the activity of certain ion channels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide for lab experiments is its ability to selectively inhibit AChE, which can be used to study the role of acetylcholine in various physiological processes. However, one of the limitations of N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease, which is characterized by a decline in cognitive function and is believed to be linked to a reduction in acetylcholine levels in the brain. Additionally, further investigation into the other biochemical and physiological effects of N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide could lead to the development of new therapeutic applications for this compound.
Métodos De Síntesis
The synthesis of N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarbohydrazide with 1-naphthylacetic acid chloride in the presence of a base, such as triethylamine. This reaction results in the formation of N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide as a white crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its ability to inhibit the activity of the enzyme acetylcholinesterase (AChE), which plays a critical role in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
Propiedades
IUPAC Name |
N'-(2-naphthalen-1-yloxyacetyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-16(18-19-17(21)15-9-4-10-23-15)11-22-14-8-3-6-12-5-1-2-7-13(12)14/h1-10H,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJSMTYZGBUFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B5693867.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)
![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693890.png)
![3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5693903.png)
![[(5-benzyl-6-methyl-2-phenyl-4-pyrimidinyl)thio]acetic acid](/img/structure/B5693907.png)
![2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)
![2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5693926.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5693932.png)


